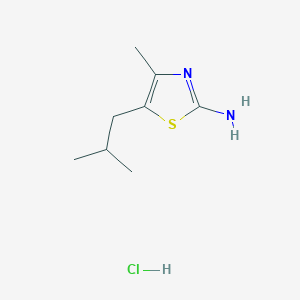

4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride

Description

Structural Significance of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine Hydrochloride

The structural architecture of this compound presents a sophisticated example of strategic molecular design within the thiazole family of compounds. This molecule, characterized by the molecular formula C8H15ClN2S and a molecular weight of 206.7361 daltons, incorporates specific substitution patterns that enhance its chemical and biological properties. The compound features a methyl group at the fourth position of the thiazole ring, which serves as an electron-donating substituent that increases the basicity and nucleophilicity of the heterocyclic system. This strategic placement of the methyl group has been demonstrated to enhance biological activity in numerous thiazole derivatives through improved target binding affinity and cellular uptake mechanisms.

The presence of the 2-methylpropyl (isobutyl) substituent at the fifth position of the thiazole ring represents a critical structural feature that distinguishes this compound from simpler thiazole derivatives. This branched alkyl chain contributes to the compound's lipophilic character, facilitating membrane permeability and enhancing its potential for biological activity. Research has indicated that the incorporation of branched alkyl substituents at the fifth position of thiazole rings can significantly improve pharmacokinetic properties and target selectivity. The isobutyl moiety provides an optimal balance between hydrophobic character and molecular size, allowing for enhanced interaction with biological membranes while maintaining favorable solubility characteristics.

The amino group at the second position of the thiazole ring serves as a crucial pharmacophore element that enables hydrogen bonding interactions with biological targets. Structure-activity relationship studies have consistently demonstrated that the presence of amino substituents at this position is essential for maintaining biological activity in thiazole-based therapeutic agents. The amino functionality provides opportunities for further chemical modification through acylation, alkylation, or condensation reactions, allowing researchers to fine-tune the compound's properties for specific applications. The hydrochloride salt formation enhances the compound's water solubility and stability, making it more suitable for pharmaceutical formulation and biological evaluation.

| Structural Feature | Position | Functional Significance | Impact on Properties |

|---|---|---|---|

| Methyl Group | Position 4 | Electron-donating effect | Enhanced basicity and nucleophilicity |

| Isobutyl Chain | Position 5 | Lipophilic character | Improved membrane permeability |

| Amino Group | Position 2 | Hydrogen bonding capability | Target binding affinity |

| Hydrochloride Salt | - | Enhanced solubility | Pharmaceutical compatibility |

The overall structural framework of this compound exemplifies the principles of rational drug design, where each substituent contributes specific physicochemical properties that collectively enhance the compound's potential utility. The combination of electron-donating and lipophilic substituents creates a molecular architecture that balances hydrophilic and hydrophobic characteristics, facilitating both aqueous solubility and membrane permeation. This structural design reflects contemporary understanding of structure-activity relationships in thiazole chemistry and demonstrates the sophisticated approaches employed in modern medicinal chemistry to optimize compound properties for specific applications.

Historical Context of Thiazole Derivatives in Heterocyclic Chemistry

The historical development of thiazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with foundational work dating back to the late nineteenth century. The discovery and characterization of thiazole compounds began with the pioneering research of Arthur Hantzsch and his collaborators, who first identified the thiazole nucleus through systematic studies of what was initially termed "thiocyanoacetone". In 1887, Hantzsch and Weber made the crucial observation that certain nitrogen-containing compounds derived from thiosemicarbazide exhibited unexpected cyclic structures, leading to the recognition of the thiazole ring system as a distinct heterocyclic framework. Their work established the fundamental understanding of thiazole chemistry and provided the theoretical foundation for subsequent developments in this field.

The early investigations by Hantzsch revealed that 4-methylthiazole was the first free thiazole compound ever described, obtained through the reduction of 2-oxy-4-methylthiazole using zinc powder distillation. This achievement represented a watershed moment in heterocyclic chemistry, as it demonstrated the synthetic accessibility of thiazole compounds and opened new avenues for chemical research. The Hantzsch thiazole synthesis, which involves the cyclization of thioamides with alpha-haloketones, became a cornerstone methodology that remains widely used in contemporary organic synthesis. This reaction provided chemists with a reliable and versatile approach for constructing thiazole rings with diverse substitution patterns, enabling the systematic exploration of structure-activity relationships.

The historical controversy between Hantzsch and Tcherniac regarding the structure and properties of "rhodanacetone" illustrates the challenges faced by early researchers in establishing the correct constitutional formulas of heterocyclic compounds. This scientific debate, which continued for thirty-six years, ultimately led to a deeper understanding of thiazole chemistry and the development of more sophisticated analytical techniques for characterizing heterocyclic structures. Tcherniac's work on the isomerization of thiocyanoacetone to methyloxythiazole provided important insights into the reactivity patterns of thiazole precursors and contributed to the development of improved synthetic methodologies.

| Historical Period | Key Developments | Principal Contributors | Impact on Field |

|---|---|---|---|

| 1887-1890 | Discovery of thiazole nucleus | Hantzsch and Weber | Foundation of thiazole chemistry |

| 1892-1928 | Structural controversy resolution | Hantzsch and Tcherniac | Analytical methodology advancement |

| Early 20th Century | Synthesis methodology development | Multiple researchers | Practical synthetic routes |

| Modern Era | Pharmaceutical applications | Contemporary medicinal chemists | Therapeutic breakthroughs |

The evolution of thiazole chemistry throughout the twentieth century witnessed the gradual recognition of thiazole derivatives as important pharmaceutical agents. The discovery that thiamine (vitamin B1) contains a thiazole moiety highlighted the biological significance of this heterocyclic system and stimulated research into the medicinal properties of thiazole compounds. This finding established thiazole as a naturally occurring pharmacophore and provided the impetus for systematic investigations into the therapeutic potential of synthetic thiazole derivatives. The development of benzothiazole-based compounds for agricultural applications, including fungicides and pesticides, further demonstrated the versatility of the thiazole framework in addressing practical chemical challenges.

Contemporary thiazole research builds upon this rich historical foundation, incorporating advanced synthetic methodologies and sophisticated analytical techniques to create increasingly complex and biologically active compounds. The development of this compound represents the culmination of over a century of progress in thiazole chemistry, demonstrating how historical insights continue to inform modern drug discovery efforts. The compound's structural features reflect the accumulated knowledge of structure-activity relationships that have been developed through decades of systematic research, while its synthesis employs methodologies that trace their origins to the pioneering work of Hantzsch and his contemporaries.

Properties

IUPAC Name |

4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-5(2)4-7-6(3)10-8(9)11-7;/h5H,4H2,1-3H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCAEAGERSABRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amine and hydrochloride groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits reactivity through its amine group (NH₂) and thiazole ring . Key reaction types include:

**A. Acylation/Alkylation of the Amine Group

The primary amine in the thiazole ring can undergo:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Condensation : Coupling with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.

**B. Electrophilic Substitution on the Thiazole Ring

The thiazole ring’s electron-rich nature allows reactions such as:

-

Bromination : Selective substitution at the 5-position (due to steric hindrance at the 4-position) .

-

Oxidative Addition : Reactivity with singlet oxygen (O₂) is slower compared to oxazoles but can lead to degradation products like imides or triamides .

**C. Hydrolysis and Stability

-

Hydrolysis : The hydrochloride salt may hydrolyze under basic conditions, releasing the parent amine.

-

Racemization : Potential instability in acidic or basic environments, similar to other thiazole derivatives .

Spectroscopic Analysis and Characterization

Key analytical techniques include:

-

NMR : Used to confirm hydrogen environments, particularly distinguishing between aromatic and aliphatic regions.

-

IR : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C=S/C=N stretches).

-

Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of HCl for the hydrochloride salt) .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 6 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

In a study evaluating the effectiveness of various thiazole derivatives, it was found that modifications to the thiazole ring structure significantly enhanced antibacterial efficacy. The compound demonstrated promising results against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development .

Anticancer Applications

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Studies suggest that this compound induces apoptosis and cell cycle arrest in various cancer types.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| MCF7 (Breast) | 15 | Cell cycle arrest at G2/M phase |

| HT1080 (Fibrosarcoma) | 12 | Activation of caspase pathways |

Research indicates that the compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death in cancerous cells .

Pharmacological Applications

Beyond its antimicrobial and anticancer properties, this thiazole derivative has shown promise in other pharmacological areas:

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotection against oxidative stress.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation markers in vitro.

Table 3: Summary of Pharmacological Activities

| Activity | Observed Effect |

|---|---|

| Neuroprotection | Reduction in oxidative stress |

| Anti-inflammatory | Decrease in pro-inflammatory cytokines |

Case Study on Antibacterial Efficacy

A recent study assessed the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The findings indicated that this compound exhibited significant activity with MIC values comparable to established antibiotics. This positions it as a potential candidate for further development in antibiotic therapies .

Case Study on Anticancer Activity

In an investigation involving various cancer cell lines, it was noted that the compound induced apoptosis through mitochondrial dysfunction and activation of caspase pathways. The study highlighted its potential as a therapeutic agent for treating resistant cancer types .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the organism or cell type being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its closest structural analogs, highlighting substituent variations, molecular properties, and pharmacological activities where available:

Substituent Effects on Pharmacological Properties

(a) SSR125543A

- Structure-Activity Relationship (SAR) : The 2-chloro-4-methoxy-5-methylphenyl and propynyl groups confer high selectivity for CRF1 receptors, with an IC₅₀ of <10 nM . The chloro and methoxy groups enhance hydrophobic interactions with the receptor’s binding pocket, while the propynyl group improves metabolic stability.

(b) Benzyl and Trifluoromethoxy-Benzyl Derivatives

- The trifluoromethoxy substituent (in the 4-trifluoromethoxybenzyl analog) introduces electron-withdrawing effects, which may alter receptor binding kinetics .

(c) Target Compound (4-Methyl-5-isobutyl Derivative)

- Steric and Electronic Profile: The isobutyl group provides moderate lipophilicity, balancing solubility and membrane permeability.

Biological Activity

4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a thiazole ring, which is crucial for its biological activity. The thiazole moiety is often associated with various biological effects due to its ability to interact with multiple biological targets.

Research indicates that thiazole derivatives, including this compound, may exert their effects through several mechanisms:

- P-glycoprotein (P-gp) Modulation : Some thiazoles have shown the ability to modulate P-gp activity, an important efflux transporter involved in drug resistance. Compounds that stimulate or inhibit P-gp can significantly affect the bioavailability and efficacy of co-administered drugs .

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. They can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Thiazoles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of thiazole derivatives:

Case Studies

- Anticancer Activity : A study demonstrated that a related thiazole compound increased the intracellular concentration of paclitaxel in drug-resistant cancer cell lines, suggesting a reversal of drug resistance . This highlights the potential application of this compound in oncology.

- Antimicrobial Testing : In vitro assays showed that thiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential use as new antimicrobial agents .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Preliminary data indicate that certain thiazoles can cause skin and eye irritation; thus, safety assessments are crucial during development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride, and how can yield be maximized?

- Methodological Answer : The Hantzsch thiazole synthesis is widely employed for analogous thiazole derivatives. Reacting α-haloketones with thioureas or thioamides in polar solvents (e.g., ethanol or DMF) at 60–80°C typically generates the thiazole core. For this compound, use 2-methylpropyl-substituted precursors and optimize stoichiometry to favor the 4-methyl-5-(2-methylpropyl) substitution pattern. Post-synthesis, recrystallization in ethanol/water mixtures or chromatography (silica gel, methanol/dichloromethane eluent) improves purity. Yield enhancement strategies include catalytic acid (e.g., HCl) and inert atmosphere conditions to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR (DMSO-d6 or CDCl3) verify substituent positions and salt formation (e.g., HCl integration).

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]+ for C₉H₁₅N₂S·HCl).

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and hydrogen-bonding patterns in the hydrochloride salt .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What solvent systems and reaction conditions enhance solubility during biological assays?

- Methodological Answer : The compound exhibits moderate water solubility due to its hydrochloride salt form. For in vitro assays, use PBS (pH 7.4) with 1–5% DMSO as a co-solvent. For hydrophobic environments (e.g., membrane permeability studies), employ dimethylacetamide (DMA) or cyclodextrin-based solubilization. Pre-sonication at 37°C for 15 minutes improves dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy across studies)?

- Methodological Answer : Discrepancies often arise from variations in:

- Test strains : Standardize assays using ATCC microbial strains (e.g., E. coli ATCC 25922).

- Concentration ranges : Perform dose-response curves (0.1–100 µM) with triplicate measurements.

- Assay conditions : Control pH, temperature, and incubation time (e.g., 24h vs. 48h).

Statistical tools like ANOVA with post-hoc Tukey tests identify significant outliers. Cross-validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion) .

Q. What computational approaches are recommended for structure-activity relationship (SAR) studies of this thiazole derivative?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Focus on the thiazole ring’s hydrogen-bonding and the 2-methylpropyl group’s hydrophobic contacts.

-

Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess conformational changes.

-

QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using bioactivity data from analogs (see table below) .

Analog Substituent IC₅₀ (µM) Reference 5-(2-Methylpropyl)-1,3-thiazol-2-amine 4-Methyl, 5-(2-methylpropyl) 12.3 4-Isopropyl-1,3-thiazol-2-amine 4-Isopropyl 18.7 4-Oxane-1,3-thiazol-2-amine 4-Oxane 9.8

Q. How should researchers design experiments to elucidate the compound’s mechanism of action against anticancer targets?

- Methodological Answer :

- Target Identification : Perform kinome-wide profiling (e.g., KINOMEscan) or thermal shift assays to identify binding proteins.

- Pathway Analysis : Use RNA-seq or phosphoproteomics (LC-MS/MS) to map signaling perturbations (e.g., apoptosis markers like caspase-3 activation).

- In Vivo Models : Evaluate efficacy in xenograft mice (e.g., HCT-116 colorectal cancer) at 10–50 mg/kg doses (oral or IP). Monitor tumor volume and serum biomarkers (e.g., VEGF, IL-6) weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.